

solubility profile of 1,3-Dichloropentane in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichloropentane

Cat. No.: B1348517

[Get Quote](#)

Solubility Profile of 1,3-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,3-dichloropentane**. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile, calculated aqueous solubility, and a detailed experimental protocol for determining the solubility of **1,3-dichloropentane** in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute their own solubility studies.

Introduction to 1,3-Dichloropentane

1,3-Dichloropentane (CAS No: 30122-12-4) is a halogenated hydrocarbon with the molecular formula $C_5H_{10}Cl_2$. Its structure, featuring a five-carbon chain with two chlorine atoms, imparts a moderate polarity. Understanding its solubility is crucial for a wide range of applications, including its use as a solvent, in chemical synthesis, and for toxicological and environmental fate studies.

Solubility Profile

As a member of the haloalkane family, the solubility of **1,3-dichloropentane** is governed by the principle of "like dissolves like." Generally, haloalkanes are sparingly soluble in water but exhibit good solubility in a variety of organic solvents.^{[1][2][3]}

Qualitative Solubility:

Based on the general behavior of haloalkanes, **1,3-dichloropentane** is expected to be:

- Soluble in:
 - Non-polar solvents: such as hexane, cyclohexane, and toluene.
 - Moderately polar aprotic solvents: such as diethyl ether and acetone.
 - Polar protic solvents: such as ethanol and methanol, although solubility may be lower compared to less polar organic solvents.
- Slightly soluble to insoluble in:
 - Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with **1,3-dichloropentane**.^{[1][2]}

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific experimental quantitative solubility data for **1,3-dichloropentane** in various organic solvents. However, a calculated value for its water solubility is available.

Table 1: Calculated Aqueous Solubility of **1,3-Dichloropentane**

| Property | Value | Source |
|---|-------|-----------------------|
| Log ₁₀ (Water Solubility in mol/L) | -2.33 | Cheméo ^[4] |

This calculated value indicates a low solubility in water, which is consistent with the expected behavior of haloalkanes.

Experimental Protocol for Solubility Determination

The following section details a gravimetric method suitable for determining the solubility of a liquid solute, such as **1,3-dichloropentane**, in various liquid solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of solute in a known mass of the solvent after evaporation of the more volatile component.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Principle

A saturated solution of **1,3-dichloropentane** in a chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the more volatile component (either the solvent or **1,3-dichloropentane**, depending on their boiling points) is removed by evaporation. The mass of the remaining component is then used to calculate the solubility.

Materials and Apparatus

- **1,3-Dichloropentane** (high purity)
- Solvents of interest (e.g., ethanol, methanol, hexane, toluene, acetone, diethyl ether)
- Analytical balance (± 0.0001 g)
- Thermostatic water bath or incubator
- Glass vials with airtight caps
- Pipettes
- Evaporating dish or pre-weighed beaker
- Fume hood
- Oven (optional, for drying)

Procedure

- Preparation of Saturated Solution:

- Add an excess amount of **1,3-dichloropentane** to a known volume of the chosen solvent in a glass vial. "Excess" means that a separate, undissolved phase of **1,3-dichloropentane** should be visible.
- Seal the vial tightly to prevent evaporation.
- Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection:
 - After the equilibration period, stop the agitation and allow the two phases to separate completely.
 - Carefully withdraw a known volume or mass of the supernatant (the solvent saturated with **1,3-dichloropentane**) using a pipette, ensuring that no undissolved droplets of **1,3-dichloropentane** are transferred.
- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish (W_1).
 - Transfer the collected saturated solution to the evaporating dish and weigh it again (W_2). The mass of the saturated solution is $W_2 - W_1$.
 - Place the evaporating dish in a fume hood and allow the more volatile component to evaporate. Gentle heating can be applied if necessary, but care must be taken to avoid boiling or splattering. The boiling point of **1,3-dichloropentane** is approximately 149-151 °C.
 - Once the volatile component has completely evaporated, reweigh the evaporating dish containing the non-volatile residue (W_3).
 - The mass of the solute (**1,3-dichloropentane**, if the solvent is more volatile) is $W_3 - W_1$.
 - The mass of the solvent is $(W_2 - W_1) - (W_3 - W_1)$.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

$$\text{Solubility (g/100 g solvent)} = [(\text{Mass of solute}) / (\text{Mass of solvent})] \times 100$$

Diagram of Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Gravimetric method for solubility determination.

Conclusion

While specific experimental data on the solubility of **1,3-dichloropentane** in a range of organic solvents is not readily available, its chemical nature as a haloalkane provides a strong basis for a qualitative assessment of its solubility profile. For applications requiring precise quantitative data, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for its determination. The information presented herein serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling and application of **1,3-dichloropentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. education.com [education.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility profile of 1,3-Dichloropentane in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348517#solubility-profile-of-1-3-dichloropentane-in-various-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com